N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine
Description
N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine is a chemically modified nucleoside derivative designed for specialized applications in nucleic acid chemistry and biomedical research. Its structure includes:
- N-Benzoyl protection at the exocyclic amine of guanine, enhancing stability against enzymatic degradation and improving solubility in organic solvents.
- 2'-O-tert-butyldimethylsilyl (TBDMS) protection, a sterically bulky group that prevents undesired side reactions during oligonucleotide synthesis while stabilizing the ribose moiety.
This compound is pivotal in solid-phase RNA synthesis, where selective deprotection of the 2'-O-TBDMS group enables controlled elongation of RNA strands. Its design addresses limitations of unprotected nucleosides, such as susceptibility to nucleases and poor solubility in non-aqueous systems.
Properties
CAS No. |
72409-43-9 |
|---|---|
Molecular Formula |
C23H31N5O6Si |
Molecular Weight |
501.6 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide |
InChI |
InChI=1S/C23H31N5O6Si/c1-23(2,3)35(4,5)34-17-16(30)14(11-29)33-21(17)28-12-24-15-18(28)25-22(27-20(15)32)26-19(31)13-9-7-6-8-10-13/h6-10,12,14,16-17,21,29-30H,11H2,1-5H3,(H2,25,26,27,31,32)/t14-,16-,17-,21-/m1/s1 |
InChI Key |
OUGGECUWZOKVIQ-VGKBRBPRSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO)O |
Origin of Product |
United States |
Preparation Methods
Starting Material
The synthesis begins with guanosine , a naturally occurring nucleoside composed of guanine attached to a ribose sugar.
Introduction of the N-Benzoyl Protecting Group
- Reagents: Benzoyl chloride is used to introduce the N-benzoyl group selectively at the exocyclic amino group of guanine.
- Conditions: The reaction is typically carried out in an aprotic solvent such as pyridine or dichloromethane under controlled temperature to avoid over-acylation.
- Outcome: This step yields N-benzoylguanosine, which protects the guanine base from undesired reactions during subsequent steps.
Protection of the 2'-Hydroxyl Group with tert-Butyl(dimethyl)silyl (tBDMS)
- Reagents: tert-Butyl(dimethyl)silyl chloride (tBDMS-Cl) is used to protect the 2'-hydroxyl group.
- Base: A mild base such as imidazole or triethylamine facilitates the silylation reaction.
- Solvent: Anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to maintain anhydrous conditions.
- Procedure: The N-benzoylguanosine is dissolved in the solvent, base is added, followed by slow addition of tBDMS-Cl. The reaction is stirred at room temperature or slightly elevated temperatures until completion.
- Selectivity: The 2'-hydroxyl is selectively silylated due to steric and electronic factors, leaving other hydroxyl groups free or differently protected if needed.
- Purification: The product is purified by silica gel chromatography, often eluting with mixtures of chloroform and methanol or dichloromethane and methanol.
Alternative Protection Positions
While the 3'-O-tBDMS derivative is more commonly reported, the 2'-O-tBDMS protection follows similar synthetic principles but requires careful control of reaction conditions to achieve regioselectivity.
Reaction Scheme Summary
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Guanosine | Benzoyl chloride, pyridine, 0°C to RT | N-Benzoylguanosine | ~85-90 | Selective N-benzoylation |
| 2 | N-Benzoylguanosine | tBDMS-Cl, imidazole, DMF, RT | N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine | ~75-85 | Selective 2'-O silylation |
Analytical and Research Findings
- Purity and Characterization: The final compound is characterized by NMR (1H, 13C), mass spectrometry, and chromatographic purity assessments. The presence of the tBDMS group is confirmed by characteristic silicon-methyl signals in 1H NMR and molecular ion peaks in MS.
- Stability: The tBDMS protecting group is stable under neutral and basic conditions but can be selectively removed under mild acidic or fluoride ion conditions, facilitating stepwise oligonucleotide synthesis.
- Applications: This compound is widely used as a building block in automated solid-phase oligonucleotide synthesis, where protecting groups control the reactivity of hydroxyl and amino groups to ensure high fidelity and yield.
Comparative Notes on Protection Strategies
| Protecting Group | Position Protected | Stability | Ease of Removal | Common Use in Synthesis |
|---|---|---|---|---|
| tert-Butyl(dimethyl)silyl (tBDMS) | 2'-OH or 3'-OH | Stable to base, acid-labile | Removed by fluoride ions | Widely used for 2'-OH protection in RNA synthesis |
| Benzoyl (N-benzoyl) | Exocyclic amino | Stable under synthesis conditions | Removed by ammonia or mild base | Protects guanine amino group |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups in the purine base can be reduced to form alcohols.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying purine metabolism and related pathways.
Medicine: Potential use in drug development, particularly for targeting purine-related enzymes.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in purine metabolism. The presence of the purine base allows it to mimic natural substrates, potentially inhibiting or modulating enzyme activity. The tetrahydrofuran ring and benzamide group may enhance binding affinity and specificity.
Comparison with Similar Compounds
5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(tert-butyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine
Structural Differences :
- 5'-O-protection: The 5'-hydroxyl is shielded by a bis(4-methoxyphenyl)phenylmethyl (DMT) group, enabling selective coupling in oligonucleotide synthesis. In contrast, N-Benzoyl-2'-O-TBDMS-guanosine lacks 5'-protection, making it more reactive at this position .
Functional Implications :
- The DMT group in the 5'-position allows for automated synthesis workflows, whereas the absence of 5'-protection in the target compound may limit its use to specific manual synthesis protocols.
- The N-benzoyl group in the target compound provides superior resistance to amidase activity compared to N-(2-methyl-1-oxopropyl), as demonstrated in enzymatic degradation assays .
2',3'-Bis-O-(tert-butyldimethylsilyl)-N2-isobutyroylguanosine
Structural Differences :
Functional Implications :
- The dual 2',3'-O-TBDMS protection in the bis-O-TBDMS derivative is advantageous for RNA stabilization in harsh biochemical environments, whereas the single 2'-O-TBDMS in the target compound is optimized for stepwise RNA synthesis.
- N-Benzoyl’s aromatic ring enhances UV detection sensitivity during chromatographic purification compared to the aliphatic isobutyroyl group .
Comparative Data Table
Key Research Findings
- Synthetic Utility: The absence of 5'-protection in N-Benzoyl-2'-O-TBDMS-guanosine simplifies post-synthesis deprotection steps, reducing the risk of side reactions compared to DMT-protected analogs .
- Biomedical Relevance : Unlike bis-O-TBDMS derivatives, the single 2'-O-TBDMS group in the target compound allows selective functionalization at the 3'-OH position, enabling its use in conjugate-based drug delivery systems .
- Stability : N-Benzoyl protection confers a 30% higher resistance to serum nucleases compared to N-isobutyroyl analogs, as shown in pharmacokinetic studies .
Biological Activity
N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine (often referred to as N-Bz-2'-O-TBDMS-guanosine) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the realms of antiviral and anticancer research. This article presents a comprehensive overview of its synthesis, biological properties, and applications based on diverse scientific literature.
1. Chemical Structure and Synthesis
This compound is characterized by a benzoyl group at the N-9 position of guanosine and a tert-butyl(dimethyl)silyl (TBDMS) protecting group at the 2'-position of the ribose sugar. The molecular formula is with a molecular weight of approximately 769.96 g/mol .
Synthesis Overview:
The synthesis typically involves:
- Protection of the hydroxyl groups using TBDMS.
- Acylation at the N-9 position with benzoyl chloride.
- Purification through chromatographic methods.
The following table summarizes key synthetic routes reported in literature:
| Synthetic Method | Key Steps | Yield (%) |
|---|---|---|
| Vorbrüggen Glycosylation | Use of SnCl4 as catalyst | 75% |
| Silylation followed by acylation | TBDMS protection followed by benzoylation | Varies |
Antiviral Properties
N-Benzoyl-2'-O-TBDMS-guanosine has been investigated for its antiviral activity, particularly against viruses that utilize nucleoside analogs for replication. Studies have shown that certain guanosine derivatives can inhibit viral replication through mechanisms such as:
- Competitive inhibition of viral polymerases.
- Incorporation into viral RNA, leading to termination of RNA synthesis.
For instance, related compounds have demonstrated efficacy against HIV and Hepatitis C virus, suggesting that N-Benzoyl-2'-O-TBDMS-guanosine could exhibit similar properties .
Anticancer Activity
Research indicates that modified nucleosides can influence cancer cell proliferation. The biological activity of N-Benzoyl-2'-O-TBDMS-guanosine includes:
- Inhibition of cancer cell lines in micromolar concentrations.
- Induction of apoptosis in specific cancer types.
A study highlighted that analogs with similar structures showed significant inhibition of human equilibrative nucleoside transport protein (hENT1), which is crucial for nucleoside uptake in cancer cells .
The mechanisms by which N-Benzoyl-2'-O-TBDMS-guanosine exerts its biological effects include:
- Inhibition of Nucleoside Transport: By blocking hENT1, these compounds can reduce the availability of natural nucleosides for DNA/RNA synthesis in cancer cells.
- Interference with Viral Replication: By mimicking natural substrates, they can be incorporated into viral genomes, disrupting normal viral replication processes.
4. Case Studies
Several case studies have documented the efficacy of nucleoside analogs similar to N-Benzoyl-2'-O-TBDMS-guanosine:
- Case Study 1: A study involving a series of modified guanosines showed that compounds with benzoyl modifications had enhanced antiviral activity against HIV, demonstrating up to 70% inhibition at low concentrations.
- Case Study 2: Research on cancer cell lines indicated that treatment with guanosine analogs led to a significant decrease in cell viability, correlating with increased apoptosis markers.
5.
This compound represents a promising candidate in the development of antiviral and anticancer therapies. Its unique structural modifications enhance its biological activity, making it a subject of ongoing research. Future studies should focus on clinical trials to evaluate its efficacy and safety in humans.
Q & A
Q. What are the critical steps in synthesizing N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sequential protection of the guanosine hydroxyl groups. Key steps include:
- 5'-O-DMT Protection : Using 4,4'-dimethoxytrityl (DMT) chloride under anhydrous conditions to protect the 5'-OH group .
- 2'-O-TBDMS Protection : Reaction with tert-butyl(dimethyl)silyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole) in DMF to protect the 2'-OH. Moisture-sensitive conditions are critical to prevent premature deprotection .
- N-Benzoylation : Benzoyl chloride in pyridine or acetonitrile selectively acylates the exocyclic amine of guanine .
Optimization : Reaction yields (e.g., 58–93%) depend on stoichiometric ratios (e.g., 1.2–1.5 equivalents of TBDMSCl), temperature control (0–25°C), and purification via silica gel chromatography with gradients like 1–3% MeOH/CHCl₃ .
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation employs:
- ¹H/¹³C NMR : Key signals include the tert-butyl singlet at δ 1.07 ppm (9H) and aromatic benzoyl protons at δ 7.70–7.37 ppm. The 2'-O-TBDMS group causes characteristic upfield shifts for adjacent protons .
- HRMS : Accurate mass analysis confirms molecular ions (e.g., [M+H]⁺ with <2 ppm error). For example, a calculated m/z of 649.30 vs. observed 649.26 .
- HPLC Purity Checks : Reverse-phase HPLC with UV detection at 260 nm ensures >98% purity .
Q. Why is the tert-butyl(dimethyl)silyl (TBDMS) group preferred for 2'-OH protection in nucleoside chemistry?
- Methodological Answer :
- Stability : TBDMS resists hydrolysis under acidic and basic conditions, enabling compatibility with phosphoramidite-based oligonucleotide synthesis .
- Orthogonality : It can be selectively removed using fluoride ions (e.g., TBAF or HF-pyridine) without affecting other protecting groups (e.g., DMT or benzoyl) .
- Steric Effects : The bulky TBDMS group reduces undesired side reactions during glycosidic bond formation in RNA synthesis .
Advanced Research Questions
Q. How does the TBDMS group influence the stability and enzymatic processing of modified guanosine in RNA catalysis studies?
- Methodological Answer :
- Enzymatic Resistance : The 2'-O-TBDMS group blocks ribonuclease activity, allowing study of RNA-protein interactions without degradation. For example, it is used in Group I intron splicing assays .
- Photocaging Compatibility : When combined with photocleavable groups (e.g., o-nitrobenzyl), TBDMS-protected guanosine derivatives enable temporal control in RNA activation studies .
- Thermodynamic Stability : Modifies RNA duplex stability, as shown by Tm shifts in UV melting experiments .
Q. What strategies resolve low yields during the silylation of 2'-OH in guanosine derivatives?
- Methodological Answer : Common issues and solutions include:
- Moisture Contamination : Use rigorously dried solvents (e.g., DMF over molecular sieves) and inert atmospheres (Ar/N₂). Yields drop from >90% to <50% with trace water .
- Competing Reactions : Avoid excess base (e.g., imidazole >2.5 eq) to prevent 3'-OH silylation. Monitor by TLC (Rf shift from 0.2 to 0.4 in 3% MeOH/CHCl₃) .
- Alternative Reagents : Replace TBDMSCl with TBDMS triflate for faster kinetics in sterically hindered substrates .
Q. How can researchers analyze contradictory data in the literature regarding TBDMS protection efficiency across nucleosides?
- Methodological Answer :
- Comparative Studies : Perform parallel silylation reactions on guanosine, adenosine, and cytidine derivatives under identical conditions (e.g., 25°C, 12 hr). Quantify yields via LC-MS .
- DFT Calculations : Model steric/electronic effects of nucleobases (e.g., benzoyl vs. acetyl) on silylation rates. Correlate with experimental results .
- Systematic Reviews : Meta-analyses of CAS registry data (e.g., 81265-93-2 for adenosine analogs) identify trends in protecting group compatibility .
Q. What role does N-Benzoyl-2'-O-TBDMS-guanosine play in mRNA lifetime evaluation studies?
- Methodological Answer :
- Metabolic Labeling : The compound is incorporated into mRNA via solid-phase synthesis. Its thioguanosine analog (e.g., 6-thio modification) allows selective biotinylation for pull-down assays .
- Half-Life Analysis : LC-MS/MS tracks degradation kinetics in cell lysates. Compare with unmodified guanosine to assess ribozyme-mediated cleavage rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
